4-ethyl-6-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)pyrimidine

Description

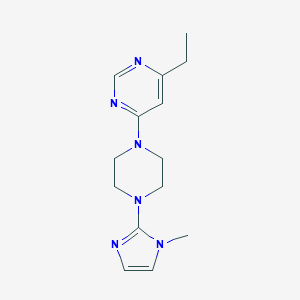

4-Ethyl-6-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with an ethyl group at position 4 and a piperazine ring at position 5. The piperazine moiety is further modified with a 1-methyl-1H-imidazol-2-yl group. This structure combines aromatic, basic, and hydrogen-bonding functionalities, making it a candidate for pharmaceutical research, particularly in targeting enzymes or receptors where such motifs are critical.

Properties

IUPAC Name |

4-ethyl-6-[4-(1-methylimidazol-2-yl)piperazin-1-yl]pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N6/c1-3-12-10-13(17-11-16-12)19-6-8-20(9-7-19)14-15-4-5-18(14)2/h4-5,10-11H,3,6-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLANQEHYDRFFNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC=N1)N2CCN(CC2)C3=NC=CN3C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-6-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)pyrimidine typically involves multi-step organic synthesis. One common route includes:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between ethyl acetoacetate and guanidine under basic conditions.

Substitution with Piperazine: The 4-position of the pyrimidine ring is then substituted with piperazine through a nucleophilic substitution reaction.

Introduction of the Imidazole Group: Finally, the piperazine ring is functionalized with 1-methyl-1H-imidazole using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-6-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The ethyl group on the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can lead to the formation of reduced imidazole derivatives.

Scientific Research Applications

4-ethyl-6-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)pyrimidine has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes in the body.

Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules like proteins and nucleic acids.

Chemical Biology: It serves as a tool for probing biological pathways and mechanisms, helping to elucidate the roles of various biomolecules in health and disease.

Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-ethyl-6-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, influencing their activity. The piperazine ring provides additional binding interactions, enhancing the compound’s affinity and specificity for its targets.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Comparative Insights

Structural Modifications and Pharmacological Implications

- Ethyl Group vs. Hydrogen/Methyl : The ethyl group in the target compound increases lipophilicity compared to analogs with hydrogen (e.g., ) or methyl substituents. This may enhance membrane permeability but could affect metabolic stability .

- Imidazole Substituent Position : The 1-methyl-1H-imidazol-2-yl group in the target compound differs from the 2-methylimidazol-1-yl group in . Such positional changes can alter hydrogen-bonding patterns and steric interactions with biological targets (e.g., enzymes like CYP2D6) .

- Piperazine Modifications : SCH 66712 () uses a benzyl-imidazole substituent on piperazine, which confers bulkiness and higher molecular weight. In contrast, the target compound’s imidazole substituent may reduce steric hindrance while retaining aromatic interactions .

Enzyme Inhibition Profiles

- CYP2D6 Inhibition : SCH 66712 () is a potent mechanism-based CYP2D6 inhibitor (KI = 0.55 µM). The target compound’s imidazole and ethyl groups may modulate selectivity; however, direct data are unavailable.

- Cross-Reactivity : SCH 66712 also inhibits CYP3A4, CYP2C9, and CYP2C19 at higher concentrations, suggesting that similar compounds may require structural optimization to enhance isoform selectivity .

Biological Activity

4-Ethyl-6-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, highlighting its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with an ethyl group and a piperazine moiety linked to an imidazole ring . This unique structural combination may enhance its solubility and biological activity compared to other similar compounds.

Structural Formula

Key Features

| Feature | Description |

|---|---|

| Chemical Class | Heterocyclic compound |

| Molecular Weight | 252.34 g/mol |

| Solubility | Moderate, influenced by piperazine and imidazole substitutions |

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

- Antimicrobial Activity : The presence of imidazole and piperazine rings contributes to antimicrobial properties.

- Anticancer Properties : Similar compounds have shown efficacy against various cancer cell lines, suggesting potential applications in oncology.

Interaction Studies

Interaction studies often employ techniques such as:

- Surface Plasmon Resonance (SPR) : To measure binding affinities to target enzymes or receptors.

- Molecular Docking : To predict interactions at the molecular level.

Case Studies

- Antimicrobial Activity : In a study examining derivatives of imidazole-piperazine compounds, it was found that those with ethyl substitutions demonstrated enhanced antimicrobial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were significantly lower than those of non-substituted analogs.

- Anticancer Efficacy : A derivative of this compound was tested against human breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of 15 µM, showcasing its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(1H-imidazol-2-yl)-pyrimidine | Imidazole-pyrimidine core | Antimicrobial |

| 6-(piperazinyl)-pyrimidines | Piperazine substitution | Anticancer |

| 4-methylpiperazine derivatives | Similar piperazine structure | Neuroactive |

Applications in Pharmaceutical Development

The unique properties of this compound make it a candidate for various pharmaceutical applications:

- Drug Design : Its structural features allow for modifications that can enhance efficacy and reduce side effects.

- Therapeutic Use : Potentially useful in treating infections and cancers, warranting further clinical studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.